(Chloromethyl)(2-methylphenyl)phosphinic acid
CAS No.: 102329-27-1
Cat. No.: VC18864114
Molecular Formula: C8H10ClO2P
Molecular Weight: 204.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102329-27-1 |
|---|---|
| Molecular Formula | C8H10ClO2P |
| Molecular Weight | 204.59 g/mol |
| IUPAC Name | chloromethyl-(2-methylphenyl)phosphinic acid |
| Standard InChI | InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11) |
| Standard InChI Key | SOSAFFYAYHPWFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1P(=O)(CCl)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
(Chloromethyl)(2-methylphenyl)phosphinic acid belongs to the class of phosphinic acids, featuring a phosphorus atom bonded to two organic substituents (chloromethyl and 2-methylphenyl groups) and one hydroxyl group. The compound’s exact mass is 189.995 g/mol, and its polar surface area (PSA) of 47.11 Ų suggests moderate solubility in polar solvents . The presence of both electron-withdrawing (chloromethyl) and electron-donating (methyl) groups on the aromatic ring influences its reactivity and interaction with nucleophiles or electrophiles.
Synthesis and Reaction Pathways
Optimization Challenges
The radical chlorination step is efficiency-limited by competing dichlorination and substrate recovery. Catalytic systems or alternative chlorinating agents (e.g., SO₂Cl₂) may improve selectivity, though such modifications require further investigation.
Physicochemical Properties
Thermodynamic and Solubility Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.564 g/mol | |
| Exact Mass | 189.995 g/mol | |
| LogP | 1.7786 | |
| Polar Surface Area | 47.11 Ų | |
| Estimated pKa (P–OH) | ~1.5–2.5 (cf. phosphinic acids) |
The compound’s moderate LogP value indicates balanced lipophilicity, suitable for applications requiring membrane permeability. The estimated pKa aligns with typical phosphinic acids, which exhibit strong acidity due to the electron-withdrawing phosphorus center .
Stability and Reactivity
(Chloromethyl)(2-methylphenyl)phosphinic acid is expected to hydrolyze slowly in aqueous media, with accelerated degradation under alkaline conditions. The chloromethyl group confers susceptibility to nucleophilic substitution, enabling functionalization at the CH₂Cl site.
Applications in Organic Synthesis
Intermediate for γ-Phostams
This compound is pivotal in synthesizing γ-phostams—five-membered heterocycles with demonstrated bioactivity. For example, cyclodehydration of phosphinic acid derivatives yields 1,2-azaphosphole 2-oxides, which are precursors to antimicrobial and herbicidal agents .
Ligand Design
The phosphinic acid moiety can coordinate metal ions, making it a candidate for catalyst design or metal-organic frameworks (MOFs). Analogous compounds have been employed in asymmetric catalysis and sensor technologies .
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